Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine-1-carboxylate core substituted with an acetyl-linked isoxazole and 2-methyl-2,3-dihydrobenzofuran moiety. The compound’s structure combines a bicyclic ether (dihydrobenzofuran) and a heteroaromatic isoxazole, which may influence its physicochemical properties and biological interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, conformational flexibility, and pharmacokinetic tunability .
Properties
IUPAC Name |
ethyl 4-[2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-3-27-21(26)24-8-6-23(7-9-24)20(25)13-17-12-19(29-22-17)15-4-5-18-16(11-15)10-14(2)28-18/h4-5,11-12,14H,3,6-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYFIXISTBSZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They have been utilized as anticancer agents and have shown activity against specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ4, and the muscarinic M3 receptor.
Mode of Action
Benzofuran derivatives have been reported to have diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways to exert their effects.
Biochemical Pathways
Benzofuran derivatives have been reported to have a broad range of clinical uses, indicating that they may affect multiple biochemical pathways.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, suggesting that this compound may have similar effects.
Biological Activity
Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 366.41 g/mol. Its structure includes a piperazine ring, isoxazole moiety, and a dihydrobenzofuran derivative, which are known to contribute to various biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity
- Studies have indicated that derivatives of dihydrobenzofuran exhibit significant antimicrobial properties. The presence of the isoxazole ring may enhance this activity by interfering with microbial cell wall synthesis or metabolic pathways.
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Anticancer Properties
- Research has shown that compounds containing piperazine and isoxazole moieties can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
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Anti-inflammatory Effects
- Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
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Neuroprotective Effects
- Some studies suggest that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. This could be attributed to its ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancerous processes.
- Modulation of Signal Transduction Pathways : It can interfere with pathways such as the NF-kB pathway, leading to reduced inflammation and tumor growth.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various dihydrobenzofuran derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings indicated that modifications at the piperazine position enhanced activity against resistant strains .
- Anticancer Efficacy Assessment : In vitro studies demonstrated that piperazine derivatives induced apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of similar compounds in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that compounds containing isoxazole moieties exhibit significant anticancer properties. Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetyl)piperazine-1-carboxylate may act as a precursor for developing new anticancer agents by modifying its structure to enhance efficacy against various cancer cell lines .
- Neuroprotective Effects : The piperazine core in this compound suggests potential neuroprotective effects. Studies on similar piperazine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Antimicrobial Properties : The benzofuran structure is known for its antimicrobial activity. This compound could be explored for its effectiveness against bacterial and fungal strains, contributing to the development of new antibiotics .
Biological Research Applications
- Targeted Drug Delivery : The unique chemical structure allows for the possibility of conjugating this compound with nanoparticles for targeted drug delivery systems. This application can enhance the bioavailability and specificity of therapeutic agents .
- Biochemical Assays : The compound can serve as a tool in biochemical assays to study enzyme interactions and cellular pathways due to its ability to bind selectively to specific receptors or enzymes involved in disease processes .
Materials Science Applications
- Polymer Synthesis : this compound can be utilized as a monomer in polymer chemistry, leading to the development of new materials with unique properties such as enhanced thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of piperazine with isoxazole rings were synthesized and evaluated for anticancer activity against various cell lines. Results indicated that modifications similar to those found in this compound showed promising results in inhibiting tumor growth .
Case Study 2: Neuroprotective Effects
A research article highlighted the neuroprotective effects of piperazine derivatives on neuronal cells subjected to oxidative stress. The study suggested that compounds with structural similarities to Ethyl 4-(2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-y)acetyl)piperazine-1-carboxylate could mitigate neuronal damage and promote cell survival .
Comparison with Similar Compounds
Structural Features
The table below highlights structural variations among piperazine-1-carboxylate derivatives:
Key Observations :
- The target compound’s isoxazole-dihydrobenzofuran system is distinct from the quinazoline () and thiazolidinone () motifs in analogs. Isoxazole’s dual N/O heteroatoms may enhance dipole interactions compared to sulfur-containing rings (e.g., thiazolidinone) .
Hypothetical Advantages :
Physicochemical Properties
Predicted properties based on substituents:
The target’s methyl group on dihydrobenzofuran may reduce oxidative metabolism, enhancing stability compared to halogenated analogs (e.g., 3-bromophenyl in ) .
Q & A
Q. What are the key synthetic steps and analytical methods for producing this compound?
The synthesis involves multi-step reactions, including Claisen condensation for diketone formation and cyclization with hydrazine derivatives to construct heterocyclic moieties (e.g., isoxazole or pyrazole rings). Critical steps include:
- Coupling reactions : Amide bond formation between acetylated intermediates and piperazine derivatives under anhydrous conditions with catalysts like DCC/DMAP .
- Cyclization : Use of hydrazine or hydroxylamine for isoxazole/pyrazole ring closure, monitored via Thin-Layer Chromatography (TLC) to track conversion rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate pure products. Analytical validation includes NMR (¹H/¹³C for structural confirmation), Mass Spectrometry (MS for molecular weight), and HPLC (purity >95%) .
Q. How is the compound’s structural integrity confirmed?
- X-ray crystallography : Using SHELX software for single-crystal structure determination, refining parameters like bond angles and thermal displacement .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., dihydrobenzofuran protons at δ 6.5–7.5 ppm, piperazine methylene at δ 3.0–3.5 ppm) .
- IR spectroscopy : Confirm carbonyl groups (C=O stretch ~1700 cm⁻¹) and secondary amines (N-H bend ~1550 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions involving volatile solvents (e.g., DMF, THF) .
- Waste disposal : Collect organic residues in halogen-resistant containers for incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized for the acetyl-piperazine coupling step?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine nitrogen .
- Catalyst optimization : Use HOBt/EDCI for efficient amide bond formation, reducing side products like N-acylurea .
- Temperature control : Maintain 0–5°C during coupling to minimize racemization or decomposition .
Q. How to resolve contradictions in reported biological activity data?
Contradictions may arise from impurities or assay variability. Mitigation strategies include:
- Purity reassessment : Use HPLC-MS to detect trace impurities (e.g., unreacted intermediates) .
- Assay standardization : Replicate in vitro studies (e.g., enzyme inhibition) under controlled pH/temperature, using reference inhibitors as positive controls .
- Structural verification : Compare crystallographic data (SHELX-refined) with bioactive conformations from molecular docking .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2), leveraging crystallographic data for receptor grids .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Correlate substituent electronegativity (e.g., dihydrobenzofuran methyl groups) with antimicrobial IC₅₀ values .
Q. How to evaluate the compound’s stability under physiological conditions?
- Thermal analysis : Perform TGA (10°C/min, N₂ atmosphere) to determine decomposition thresholds (>200°C indicates suitability for oral formulations) .
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitoring degradation via UV-Vis spectroscopy (λmax shifts indicate structural breakdown) .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-MS .
Q. What strategies mitigate side reactions during heterocyclic ring formation?
- Regioselective control : Use electron-withdrawing groups (e.g., nitro) on benzofuran to direct cyclization to the 5-position .
- Protecting groups : Temporarily block piperazine amines with Boc groups to prevent unwanted nucleophilic attacks during isoxazole synthesis .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12h conventional) to minimize byproduct formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
